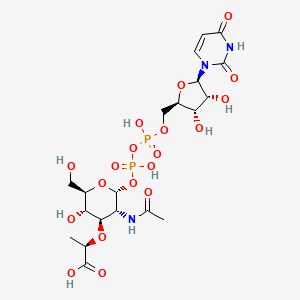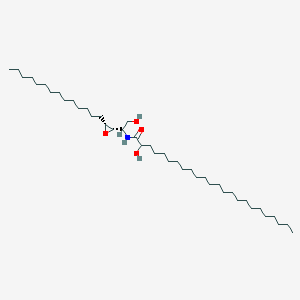
UDP-N-acetylmuramicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetylmuramic acid is a crucial compound in the biosynthesis of bacterial cell walls. It is a precursor in the formation of peptidoglycan, a polymer that provides structural integrity to bacterial cell walls. This compound is not found in mammals, making it an attractive target for antibiotic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
UDP-N-acetylmuramic acid can be synthesized through enzymatic methods using bacterial enzymes such as MurZ and MurB. These enzymes catalyze the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid . The enzymatic synthesis involves the use of high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of UDP-N-acetylmuramic acid is challenging due to its complex structure and the need for specific enzymes. advancements in biotechnology have made it possible to produce this compound on a larger scale using genetically engineered bacteria .
Chemical Reactions Analysis
Types of Reactions
UDP-N-acetylmuramic acid undergoes various chemical reactions, including:
Substitution: Involves the addition of amino acids to form UDP-N-acetylmuramyl-L-alanine, catalyzed by MurC ligase.
Common Reagents and Conditions
Common reagents used in these reactions include NADP+ for oxidation and ATP for ligation reactions. The conditions typically involve a buffered aqueous solution at physiological pH .
Major Products
The major products formed from these reactions include UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine and UDP-N-acetylmuramyl-L-alanine .
Scientific Research Applications
UDP-N-acetylmuramic acid has several scientific research applications:
Mechanism of Action
UDP-N-acetylmuramic acid exerts its effects by participating in the peptidoglycan biosynthesis pathway. It is converted to peptidoglycan precursors through a series of enzymatic reactions involving Mur enzymes (MurA to MurF) . These enzymes catalyze the addition of amino acids and other modifications, leading to the formation of mature peptidoglycan .
Comparison with Similar Compounds
Similar Compounds
UDP-N-acetylglucosamine: A precursor in the same biosynthetic pathway, converted to UDP-N-acetylmuramic acid by MurA and MurB enzymes.
UDP-N-acetylmuramyl-L-alanine: A product formed from UDP-N-acetylmuramic acid by the action of MurC ligase.
Uniqueness
UDP-N-acetylmuramic acid is unique due to its specific role in the peptidoglycan biosynthesis pathway and its absence in mammalian cells, making it a prime target for antibiotic development .
Properties
Molecular Formula |
C20H31N3O19P2 |
|---|---|
Molecular Weight |
679.4 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI Key |
NQBRVZNDBBMBLJ-MQTLHLSBSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyms |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B1247908.png)




![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)

![(1S,12E,17R,18E,20Z,24R,25R,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1247918.png)


